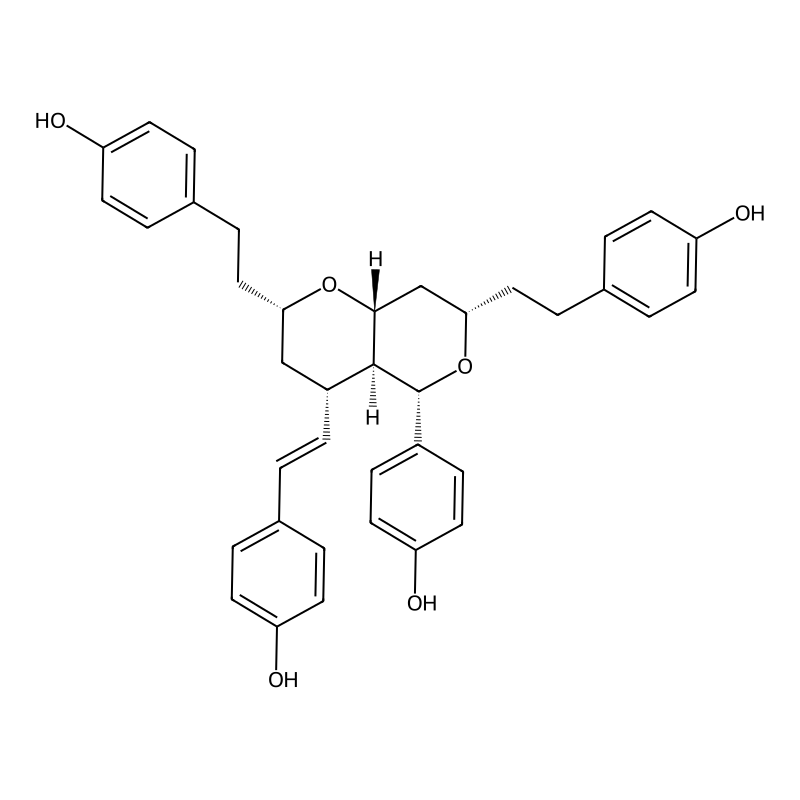

Blepharocalyxin D

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Blepharocalyxin D is a naturally occurring compound classified as a dimeric diarylheptanoid. It is primarily isolated from the plant species Alpinia blepharocalyx, which is known for its medicinal properties. This compound has garnered interest due to its unique structural features and potential biological activities, particularly its cytotoxic effects against various cancer cell lines. The molecular structure of Blepharocalyxin D includes multiple stereocenters and a complex arrangement of rings, contributing to its biological efficacy and chemical reactivity.

The Prins cyclization is notable for its ability to construct complex molecular architectures efficiently, making it a valuable approach in synthetic organic chemistry.

Blepharocalyxin D exhibits significant biological activity, particularly as a cytotoxic agent. Research indicates that it can inhibit the growth of various cancer cell lines, demonstrating potential as an anticancer therapeutic. The compound's mechanism of action may involve inducing apoptosis in malignant cells and disrupting cellular signaling pathways involved in proliferation and survival . Additionally, its anti-inflammatory properties have been explored, highlighting its potential utility in treating inflammatory diseases.

The total synthesis of Blepharocalyxin D has been achieved using various methodologies, with the Prins cyclization being a prominent technique. The synthesis typically involves:

- Prins Cyclization: This reaction is central to forming the bicyclic structure of Blepharocalyxin D.

- Cascade Reactions: Acid-mediated processes enable the simultaneous formation of multiple rings and stereocenters.

- Stereoselectivity: Careful control of reaction conditions allows for the selective formation of desired stereoisomers .

Recent studies have reported efficient synthetic routes that minimize steps while maximizing yield and stereochemical control.

Blepharocalyxin D's applications are primarily focused on its medicinal properties. Its cytotoxicity against cancer cells suggests potential use in cancer therapy, either as a standalone treatment or in combination with other chemotherapeutic agents. Additionally, its anti-inflammatory properties may find applications in treating conditions such as arthritis or other inflammatory disorders. Research into its pharmacological profile continues to explore these possibilities.

Interaction studies involving Blepharocalyxin D have focused on its effects on cancer cell lines and mechanisms of action. These studies typically assess:

- Cell Viability: Evaluating the compound's impact on cell growth and survival.

- Mechanistic Insights: Investigating how Blepharocalyxin D induces apoptosis or alters signaling pathways.

- Synergistic Effects: Exploring potential combinations with other drugs to enhance therapeutic efficacy .

Such studies are crucial for understanding the compound's full therapeutic potential and guiding future clinical applications.

Blepharocalyxin D shares structural similarities with several other diarylheptanoids and related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Blepharocalyxin C | Alpinia blepharocalyx | Cytotoxic | Slightly different stereochemistry |

| Lasonolide A | Alpinia spp. | Antitumor | Contains an additional lactone ring |

| Attenol A | Alpinia spp. | Antimicrobial | Exhibits different antibacterial properties |

| Curcumin | Curcuma longa | Anti-inflammatory, anticancer | Contains a phenolic structure; broader use |

Blepharocalyxin D is distinguished by its specific dimeric structure and potent cytotoxicity compared to these similar compounds, which may exhibit varying degrees of biological activity and structural complexity.